11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
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Overview
Description
11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Core Structure: The initial step involves the formation of the tricyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of Substituents: The butoxyphenyl and ethyl groups are introduced through substitution reactions. This often involves the use of reagents such as butyl bromide and ethyl iodide in the presence of a base like potassium carbonate.
Final Cyclization and Purification: The final step involves cyclization to form the complete tricyclic structure, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes:
Batch Processing: Utilizing large-scale reactors to perform the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing industrial-scale purification methods such as crystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution Products: Compounds with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, 11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms and tricyclic structure allow it to form specific interactions with these targets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
- 11-(4-butoxyphenyl)-5-(ethylsulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene
Uniqueness
Compared to similar compounds, 11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one stands out due to its specific substituents and the resulting chemical properties. Its unique structure may confer distinct reactivity and bioactivity, making it a valuable compound for further research and application.
Properties
IUPAC Name |
11-(4-butoxyphenyl)-4-ethyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-3-5-12-26-15-8-6-14(7-9-15)16-13-17-18-21-23(4-2)19(25)22(18)10-11-24(17)20-16/h6-11,16-18,20-21H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCOYKJHMIIUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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